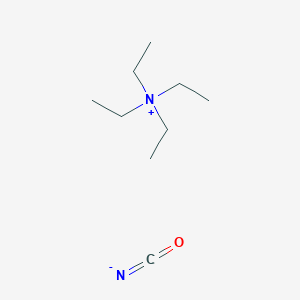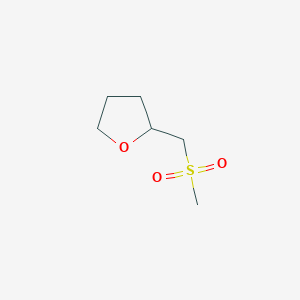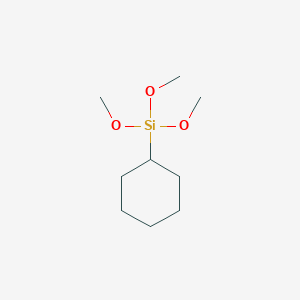
Tetraethylammonium cyanate
Übersicht
Beschreibung
Tetraethylammonium cyanate is an organic compound with the formula (C2H5)4NCN . It is a “quat salt” of cyanide . It is a colorless, deliquescent solid that is soluble in polar organic media .
Synthesis Analysis
Tetraethylammonium cyanate is prepared by ion exchange from tetraethylammonium bromide . The corresponding tetraphenylarsonium salt is prepared similarly .Molecular Structure Analysis
The molecular formula of Tetraethylammonium cyanate is C9H20N2 . Its average mass is 156.268 Da and its monoisotopic mass is 156.162643 Da .Chemical Reactions Analysis
Tetraethylammonium cyanate can be used as a cyanide source for 1,4-addition of cyano group to enones (chalcones) catalyzed by scandium(III) triflate to yield β-cyanoketones . It can also be used along with diethylazodicarboxylate (DEAD) in the regioselective C- or N-ethoxy-carbonylation of heterocyclic systems like indoles and indazoles .Physical And Chemical Properties Analysis
Tetraethylammonium cyanate is a white solid with a melting point of 254 °C (489 °F; 527 K) . Its chemical formula is C9H20N2 and its molar mass is 156.273 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Cell Apoptosis Research
- Tetraethylammonium (TEA) induces apoptosis in HeLa cells, proving its potential as an anti-cancer drug. Proteomic analysis revealed significant changes in proteins related to oxidative stress response, metabolism, and other functions, indicating TEA's mechanism of action (Huang, Huang, & Huang, 2013).
Chemical Synthesis and Properties
- TEA cyanate reacts with lanthanide(III) nitrates to form solid adducts, characterized by infrared spectroscopy and elemental analysis, indicating coordination of cyanate and nitrate groups to lanthanide ions (Dieck & Moeller, 1974).
- In a study on plastic crystal behavior, TEA dicyanamide displayed significant volume expansion and conductivity increase, indicative of rotational motions of cations in the crystal phase (Annat et al., 2007).
Molecular Mechanism Studies
- TEA is used to probe voltage-dependent K+ channels in neuroscience research. Its effects on channel blocking provide insights into the molecular mechanisms of these channels (Kirsch, Taglialatela, & Brown, 1991).
Electrochemical Synthesis
- Electrochemical reactions involving TEA cyanide show potential in synthesizing cyanated products, demonstrating TEA's role in facilitating specific chemical transformations (Takagi et al., 1990).
Role in Neurobiology
- TEA's effects on neural plasticity and neurite outgrowth in Neuro 2a cells indicate its potential in understanding and influencing neural development (Shinozaki et al., 1997).
Material Science Applications
- Research into microporous cyanate resins involves TEA. These resins, synthesized from TEA-based monomers, exhibit high surface areas and strong affinity for gases like CO2 (Yu et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tetraethylazanium;isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CNO/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEVUMSCVLJVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=[N-])=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171260 | |
| Record name | Tetraethylammonium cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18218-04-7 | |
| Record name | Tetraethylammonium cyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018218047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylammonium cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium cyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B97996.png)









